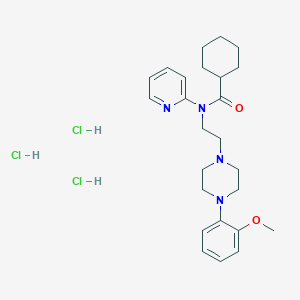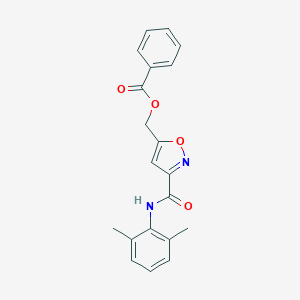![molecular formula C16H26N4O2S2 B142647 1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea CAS No. 137783-17-6](/img/structure/B142647.png)
1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea, also known as PNU-74654, is a small molecule inhibitor of the DNA damage response protein, Ataxia Telangiectasia and Rad3-related protein (ATR). This molecule has been studied for its potential applications in cancer therapy and other diseases related to DNA damage.
Mécanisme D'action
1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea inhibits the ATR protein, which is involved in the DNA damage response pathway. This pathway is activated in response to DNA damage, and helps to repair the damage or induce cell death if the damage is too severe. By inhibiting ATR, 1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea prevents the repair of DNA damage, leading to cell death.
Effets Biochimiques Et Physiologiques
1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea has been shown to induce cell death in cancer cells, while sparing normal cells. This selectivity is thought to be due to the increased reliance of cancer cells on the DNA damage response pathway, compared to normal cells. 1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea has also been shown to enhance the effectiveness of radiation and chemotherapy, by sensitizing cancer cells to these treatments.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. Another advantage is its potential use in combination with other cancer drugs, to enhance their effectiveness. However, the limitations of 1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea include its relatively low potency and its limited solubility in water, which can affect its bioavailability.
Orientations Futures
Future research on 1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea could focus on improving its potency and bioavailability, as well as identifying new applications for this molecule in other diseases related to DNA damage. Other potential directions could include the development of new combination therapies, using 1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea in combination with other cancer drugs or immunotherapies. Finally, further studies could investigate the potential side effects of 1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea, to ensure its safety for use in humans.
Applications De Recherche Scientifique
1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea has been extensively studied for its potential applications in cancer therapy. It has been shown to sensitize cancer cells to radiation and chemotherapy, by inhibiting the DNA damage response pathway. This molecule has also been studied for its potential use in combination with other cancer drugs, to enhance their effectiveness.
Propriétés
Numéro CAS |
137783-17-6 |
|---|---|
Nom du produit |
1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea |
Formule moléculaire |
C16H26N4O2S2 |
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
1-[4-(cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea |
InChI |
InChI=1S/C16H26N4O2S2/c1-2-18-16(23)20-24(21,22)15-12-17-11-10-14(15)19-13-8-6-4-3-5-7-9-13/h10-13H,2-9H2,1H3,(H,17,19)(H2,18,20,23) |
Clé InChI |
HACAXCYSHKSNPR-UHFFFAOYSA-N |
SMILES |
CCNC(=S)NS(=O)(=O)C1=C(C=CN=C1)NC2CCCCCCC2 |
SMILES canonique |
CCNC(=S)NS(=O)(=O)C1=C(C=CN=C1)NC2CCCCCCC2 |
Autres numéros CAS |
137783-17-6 |
Synonymes |
BM 20 BM-20 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(trifluoromethyl)phenyl]guanidine](/img/structure/B142564.png)
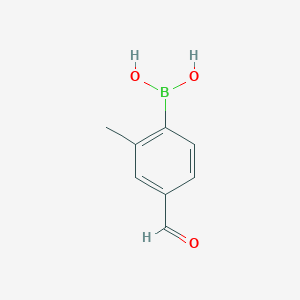
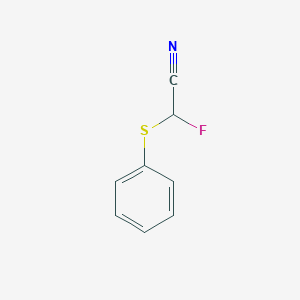
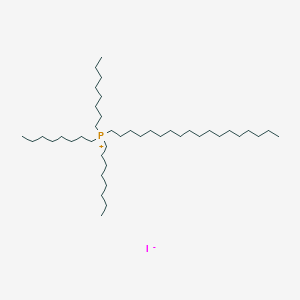
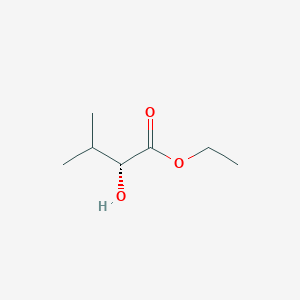
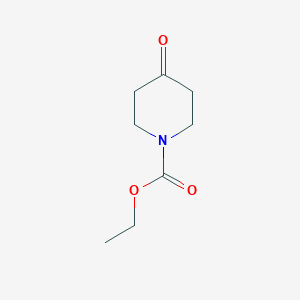
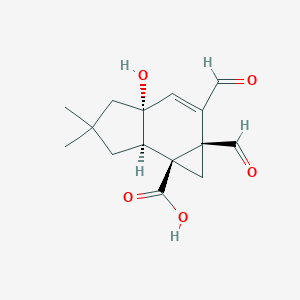
![2-[p-Cyanophenyl]-5-chlorobenzimidazole](/img/structure/B142579.png)
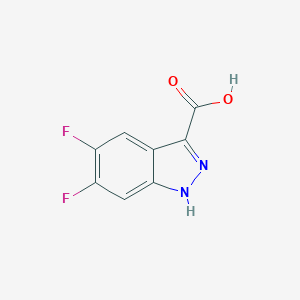
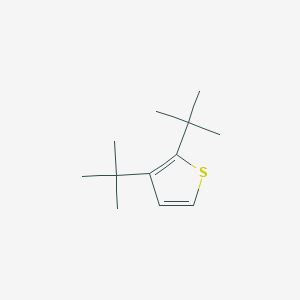
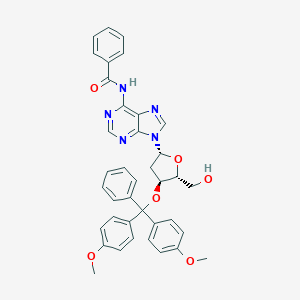
![2-Furanmethanamine,4-fluorotetrahydro-N,N,5-trimethyl-,[2R-(2alpha,4beta,5beta)]-](/img/structure/B142593.png)
